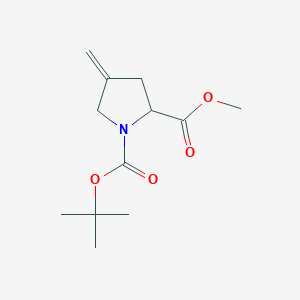

(S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate

Übersicht

Beschreibung

(S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate is an organic compound with the empirical formula C11H17NO4 and a molecular weight of 227.26 g/mol . This compound is a derivative of proline, an amino acid, and is often used in organic synthesis and medicinal chemistry. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methylene group, and a methyl ester functional group.

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

(S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate undergoes several types of chemical reactions, including:

Oxidation: The methylene group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Wissenschaftliche Forschungsanwendungen

Drug Development

(S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate has been studied for its potential as a precursor in the synthesis of bioactive compounds. The compound's structure allows for modifications that can lead to derivatives with enhanced pharmacological properties. For instance, it serves as a building block for the synthesis of proline analogs, which are crucial in developing peptide-based drugs .

Neuropharmacology

Research indicates that derivatives of this compound may exhibit neuroprotective effects. Studies have shown that certain pyrrolidine derivatives can modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases . The ability to alter the structure of this compound facilitates the exploration of these neuropharmacological properties.

Synthetic Intermediates

The compound is utilized as an intermediate in organic synthesis due to its unique functional groups. It can undergo various reactions such as esterification and amidation, enabling the formation of complex molecules . Its application in synthesizing heterocyclic compounds is particularly noteworthy, as these compounds often possess significant biological activity.

Case Study 1: Synthesis of Proline Derivatives

In a study published in a peer-reviewed journal, researchers synthesized several proline derivatives using this compound as a starting material. These derivatives were evaluated for their anti-inflammatory properties, demonstrating promising results that warrant further investigation into their therapeutic potential .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of modified pyrrolidine derivatives derived from this compound. The findings suggested that these derivatives could inhibit neuronal apoptosis and promote cell survival under oxidative stress conditions, highlighting their potential in treating neurodegenerative disorders .

Wirkmechanismus

The mechanism of action of (S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate involves its interaction with various molecular targets, such as enzymes and receptors. The Boc group provides steric protection, allowing selective reactions at other functional groups. The methylene group can participate in various chemical transformations, while the ester group can be hydrolyzed to release the active carboxylic acid .

Vergleich Mit ähnlichen Verbindungen

(S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate can be compared with other similar compounds, such as:

N-Boc-4-hydroxy-D-proline Methyl Ester: This compound has a hydroxyl group instead of a methylene group, making it more hydrophilic.

N-Boc-4-oxo-D-proline Methyl Ester: This compound contains a carbonyl group at the 4-position, which can undergo different chemical reactions compared to the methylene group.

N-Boc-4,4-difluoro-D-proline Methyl Ester: The presence of fluorine atoms increases the compound’s stability and resistance to metabolic degradation.

Biologische Aktivität

(S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate, with CAS number 84348-39-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and applications based on diverse research findings.

- Molecular Formula : C₁₂H₁₉NO₄

- Molecular Weight : 241.284 g/mol

- Density : 1.1 g/cm³

- Boiling Point : Approximately 302°C at 760 mmHg

- Flash Point : 136.4°C

Biological Activity

Research into the biological activity of this compound has revealed its potential as a chiral synthon in drug discovery and development.

The compound exhibits activity as an inverse agonist for the RORγt receptor, which plays a crucial role in the regulation of immune responses and inflammation. The modulation of RORγt can have therapeutic implications for autoimmune diseases and certain types of cancers .

Case Studies and Research Findings

- Synthesis and Applications :

- Role in Drug Discovery :

- Pharmacological Profile :

Data Table: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Inverse Agonism | Modulates RORγt receptor activity |

| Anti-inflammatory | Potential effects on immune response pathways |

| Synthesis Utility | Used as a chiral synthon in drug development |

| Clinical Development | Key component in the synthesis of BMS-986251 |

Eigenschaften

IUPAC Name |

1-O-tert-butyl 2-O-methyl 4-methylidenepyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-8-6-9(10(14)16-5)13(7-8)11(15)17-12(2,3)4/h9H,1,6-7H2,2-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEEDNDKFZGTXOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=C)CC1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.